

An In-depth Technical Guide to the Thermophysical Properties of Octadecane

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Compound of Interest

Compound Name: Octadecane

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Introduction

Octadecane (C₁₈H₃₈) is a long-chain aliphatic hydrocarbon that serves as a valuable material in a multitude of scientific and industrial applications.[1][2] As a well-characterized phase change material (PCM), its distinct thermophysical properties are of paramount interest for applications in thermal energy storage, calibration of analytical instrumentation, and as a component in complex formulations, including those in the pharmaceutical industry.[3][4][5] This technical guide provides a comprehensive overview of the core thermophysical property data for **octadecane**, detailed experimental protocols for their determination, and visual workflows to aid in experimental design and comprehension.

Core Thermophysical Property Data

The thermophysical properties of **octadecane** have been extensively studied. The following tables summarize key quantitative data from various reputable sources, providing a comparative overview for researchers.

Table 1: General Properties of Octadecane

Property	Value	Source(s)
Molecular Formula	C18H38	[6] [7]
Molecular Weight	254.49 g/mol	[6] [7]
Melting Point	28-30 °C (301-303 K)	[1] [6]
Boiling Point	317 °C (590 K)	[1] [7]
Purity	Typically ≥98%	[6]
Appearance	White crystals or powder	[6]

Table 2: Temperature-Dependent Thermophysical Properties of Octadecane

Property	Temperature (°C)	Value	Unit	Source(s)
Density (Liquid)	25	0.777	g/mL	[6] [7]
30	0.773	g/mL		
50	0.760	g/mL		
75	0.744	g/mL		
Viscosity (Liquid)	30	4.10	mPa·s	
50	2.55	mPa·s		
75	1.58	mPa·s		
Thermal Conductivity (Solid)	20	~0.36	W/(m·K)	[8]
Thermal Conductivity (Liquid)	30	~0.15	W/(m·K)	[8]
Specific Heat Capacity (Solid)	25	~2.1	kJ/(kg·K)	[9]
Specific Heat Capacity (Liquid)	30	~2.2	kJ/(kg·K)	
Latent Heat of Fusion	28.2	~241	kJ/kg	[10]

Note: The values presented in Table 2 are approximate and can vary depending on the specific experimental conditions and purity of the **octadecane** sample. Temperature-dependent functions for these properties are available in the literature for more precise calculations.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Accurate determination of thermophysical properties is crucial for the successful application of **octadecane**. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and latent heat of fusion of phase change materials like **octadecane**.^[13]

Objective: To determine the melting temperature and enthalpy of fusion of **octadecane**.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans and lids
- Crimper for sealing pans
- Microbalance (accurate to ± 0.01 mg)
- High-purity **octadecane** sample ($\geq 98\%$)
- Reference material (e.g., indium for calibration)
- Inert purge gas (e.g., nitrogen or argon)

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **octadecane** into an aluminum DSC pan using a microbalance.
 - Hermetically seal the pan using a crimper to prevent any loss of material during heating.

- Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
- DSC Analysis:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide an inert atmosphere.
 - Equilibrate the sample at a temperature below the expected melting point (e.g., 0 °C).
 - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 50 °C).
 - Record the heat flow as a function of temperature.
 - Cool the sample back to the initial temperature at the same rate.
 - Perform a second heating and cooling cycle to ensure thermal history consistency.
- Data Analysis:
 - From the DSC thermogram, determine the onset temperature of the melting peak, which corresponds to the melting point.
 - Integrate the area of the melting peak to calculate the enthalpy of fusion (latent heat).

Transient Hot-Wire Method for Thermal Conductivity Measurement

The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of liquids.[3]

Objective: To determine the thermal conductivity of liquid **octadecane** at various temperatures.

Materials and Equipment:

- Transient hot-wire apparatus

- Platinum wire sensor
- Sample cell
- Constant temperature bath
- Data acquisition system

Procedure:

- System Preparation:
 - Clean the sample cell and the platinum wire sensor thoroughly.
 - Calibrate the resistance of the platinum wire as a function of temperature.
- Sample Loading:
 - Melt the **octadecane** sample and pour it into the sample cell, ensuring the platinum wire is fully submerged.
 - Place the sample cell in a constant temperature bath and allow it to reach thermal equilibrium at the desired measurement temperature.
- Measurement:
 - Apply a step-wise voltage to the platinum wire, causing it to heat up.
 - Record the change in resistance of the wire over a short period (typically 1-2 seconds) using a high-speed data acquisition system. The short duration minimizes the effects of natural convection.
- Data Analysis:
 - The temperature increase of the wire is proportional to the change in its resistance.
 - Plot the temperature increase versus the natural logarithm of time.

- The thermal conductivity of the liquid **octadecane** is inversely proportional to the slope of this line.

Density Measurement using a Vibrating Tube Densimeter

Objective: To determine the density of liquid **octadecane** as a function of temperature.

Materials and Equipment:

- Vibrating tube densimeter
- Constant temperature bath
- Syringe for sample injection
- High-purity **octadecane** sample ($\geq 98\%$)

Procedure:

- Calibration: Calibrate the densimeter with two fluids of known density (e.g., dry air and deionized water) at the desired measurement temperatures.
- Sample Preparation: Melt the **octadecane** sample to ensure it is in a liquid state.
- Measurement:
 - Inject the molten **octadecane** into the vibrating U-tube of the densimeter using a syringe, ensuring no air bubbles are present.
 - Allow the sample to reach thermal equilibrium with the constant temperature bath.
 - Measure the oscillation period of the U-tube.
- Data Analysis: The density of the sample is calculated from the oscillation period and the calibration constants of the instrument.

- Temperature Dependence: Repeat the measurement at various temperatures to determine the density-temperature relationship.

Viscosity Measurement using a Rotational Viscometer

Objective: To determine the dynamic viscosity of liquid **octadecane** as a function of temperature.

Materials and Equipment:

- Rotational viscometer with appropriate spindle
- Jacketed sample container connected to a constant temperature bath
- High-purity **octadecane** sample ($\geq 98\%$)

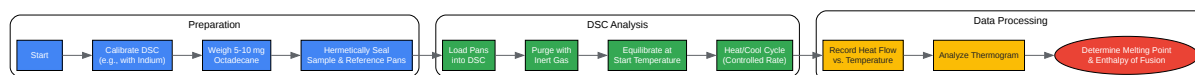
Procedure:

- Instrument Setup:
 - Select an appropriate spindle and rotational speed for the expected viscosity range of liquid **octadecane**.
 - Calibrate the viscometer using a standard viscosity fluid.
- Sample Preparation:
 - Melt the **octadecane** and pour the required volume into the jacketed sample container.
 - Allow the sample to reach the desired temperature by circulating fluid from the constant temperature bath through the jacket.
- Measurement:
 - Immerse the spindle into the liquid **octadecane** to the specified depth.
 - Rotate the spindle at a constant speed and allow the reading to stabilize.
 - Record the torque required to rotate the spindle.

- **Data Analysis:** The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.
- **Temperature Dependence:** Repeat the measurements at different temperatures to establish the viscosity-temperature profile.

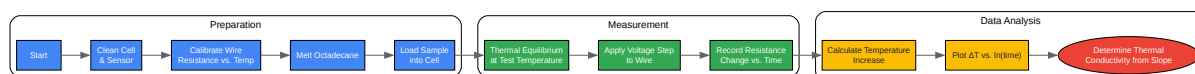
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the determination of key thermophysical properties of **octadecane**.



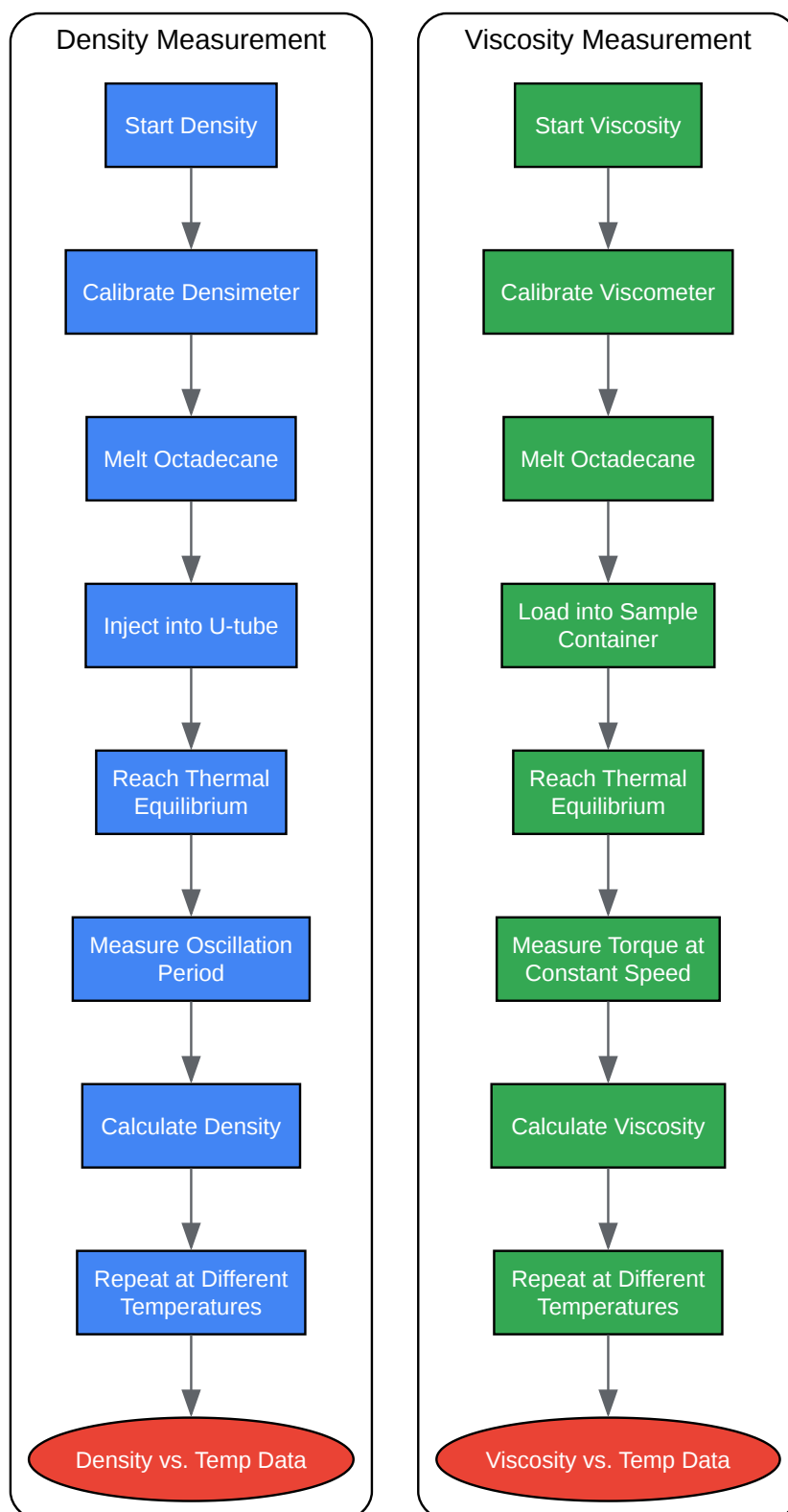
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Caption: Workflow for DSC Analysis of **Octadecane**.



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Caption: Workflow for Transient Hot-Wire Measurement.



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